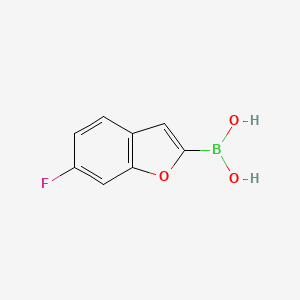

(6-Fluoro-1-benzofuran-2-yl)boronic acid

Description

Significance of Aryl and Heteroaryl Boronic Acids as Versatile Synthetic Building Blocks

Aryl and heteroaryl boronic acids, organic compounds featuring a boronic acid group [-B(OH)₂] attached to an aromatic or heteroaromatic ring, are foundational building blocks in modern organic chemistry. wikipedia.orgresearchgate.net Their importance stems from a combination of stability, generally low toxicity, and versatile reactivity. nih.govmdpi.com These compounds are stable, easy to handle, and their degradation product is boric acid, which is considered a "green compound". mdpi.com

The primary application of boronic acids is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. catalysis.blogchemrxiv.org This reaction is a powerful method for creating carbon-carbon (C-C) bonds, a fundamental process in the synthesis of complex organic molecules. nih.govchemrxiv.org The Suzuki coupling's high efficiency, mild reaction conditions, and compatibility with a wide array of functional groups have made it an indispensable tool in pharmaceuticals, natural product synthesis, and materials science. catalysis.blogchemrxiv.org Beyond the Suzuki reaction, boronic acids are also employed in other important transformations, such as the Chan-Lam coupling for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. wikipedia.orgchemrxiv.org Their ability to act as Lewis acids also allows them to form reversible complexes with molecules containing diol groups, such as sugars, which has applications in chemical sensing and molecular recognition. wikipedia.orgresearchgate.net

Table 1: Key Properties and Applications of Aryl/Heteroaryl Boronic Acids

| Property | Description | Key Applications |

|---|---|---|

| Structure | Contains a B(OH)₂ group attached to an aryl or heteroaryl ring. | Suzuki-Miyaura Coupling (C-C bond formation) catalysis.blogchemrxiv.org |

| Stability | Generally stable to air and moisture, easy to handle. nih.gov | Chan-Lam Coupling (C-N, C-O bond formation) wikipedia.orgchemrxiv.org |

| Reactivity | Versatile coupling partners in metal-catalyzed reactions. nih.gov | Synthesis of pharmaceuticals and natural products. catalysis.blog |

| Toxicity | Generally low toxicity, with boric acid as a byproduct. mdpi.com | Molecular recognition and sensors for saccharides. wikipedia.org |

Strategic Importance of Fluorinated Benzofuran (B130515) Scaffolds in Organic Chemistry

The benzofuran ring system is a heterocyclic scaffold frequently found in bioactive natural products and synthetic compounds, making it a "privileged structure" in drug discovery. rsc.orgnih.gov Benzofuran derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties. rsc.orgnih.govresearchgate.net For instance, natural products like psoralen (B192213) and angelicin, which contain a related furocoumarin structure, have been used to treat skin diseases such as psoriasis and cancer. rsc.org

The strategic incorporation of a fluorine atom into the benzofuran scaffold can significantly enhance its therapeutic potential. nih.gov Fluorine is known to modulate key molecular properties such as metabolic stability, bioavailability, and binding affinity to biological targets. acs.org It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine. researchgate.net Research has shown that the biological effects of benzofuran derivatives can be augmented by the presence of fluorine. nih.gov Fluorinated benzofurans have been investigated as potent anti-inflammatory and potential anticancer agents, demonstrating the value of this structural motif in medicinal chemistry. nih.govresearchgate.net

Table 2: Reported Biological Activities of Benzofuran Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer | nih.govnih.gov |

| Anti-inflammatory | rsc.orgnih.gov |

| Antifungal | rsc.org |

| Antitubercular | rsc.org |

| Anticonvulsant | rsc.orgresearchgate.net |

| Antiviral | researchgate.net |

| Antioxidant | rsc.orgresearchgate.net |

Overview of Key Research Directions for (6-Fluoro-1-benzofuran-2-yl)boronic Acid

The primary research application for (6-Fluoro-1-benzofuran-2-yl)boronic acid lies in its function as a specialized building block for advanced organic synthesis. Its structure is tailored for use in cross-coupling reactions, where it can efficiently introduce the 6-fluoro-1-benzofuran moiety into a target molecule.

Key research directions are heavily focused on the synthesis of novel, complex molecules for evaluation in medicinal chemistry. Given the well-documented anticancer and anti-inflammatory properties of fluorinated benzofuran scaffolds, a major thrust of research involves using (6-Fluoro-1-benzofuran-2-yl)boronic acid to create libraries of new compounds for screening in these therapeutic areas. nih.govnih.govresearchgate.net By employing Suzuki or other palladium-catalyzed couplings, medicinal chemists can readily attach this fluorinated heterocycle to other aromatic or heterocyclic systems, rapidly generating molecular diversity to explore structure-activity relationships (SAR). chemrxiv.org This approach is central to modern drug discovery, aiming to develop new therapeutic candidates with improved potency, selectivity, and pharmacokinetic profiles.

Properties

IUPAC Name |

(6-fluoro-1-benzofuran-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BFO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,11-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYHKEUYLACLRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C=C(C=C2)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1800231-48-4 | |

| Record name | (6-fluoro-1-benzofuran-2-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 6 Fluoro 1 Benzofuran 2 Yl Boronic Acid in Cross Coupling Reactions

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, represent the most widely employed methods for forming C-C bonds using organoboron reagents. nih.gov The stability, low toxicity, and functional group tolerance of boronic acids make them ideal coupling partners. nih.govnih.gov

The Suzuki-Miyaura reaction involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. (6-Fluoro-1-benzofuran-2-yl)boronic acid serves as the nucleophilic partner in this catalytic cycle.

(6-Fluoro-1-benzofuran-2-yl)boronic acid is an effective coupling partner for a wide range of aryl and heteroaryl halides (iodides, bromides, and chlorides). The reaction facilitates the synthesis of 2-aryl and 2-heteroaryl-6-fluoro-1-benzofurans, which are scaffolds of interest in pharmaceutical research. The reactivity of the halide partner generally follows the order I > Br > Cl. rsc.org Successful coupling with less reactive aryl chlorides often requires the use of specialized catalyst systems featuring sterically bulky and electron-rich phosphine (B1218219) ligands. nih.gov The coupling of benzofuranylboronic acid derivatives has been reported to proceed efficiently with various aryl bromides. nih.gov

Table 1: Illustrative Suzuki-Miyaura Coupling of (6-Fluoro-1-benzofuran-2-yl)boronic Acid with Various Halides

| Entry | Aryl/Heteroaryl Halide | Catalyst System | Base/Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ / Toluene-H₂O | High |

| 2 | 3-Iodopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ / n-Butanol | Excellent |

| 3 | 2-Chlorobenzonitrile | Pd(OAc)₂ / XPhos | K₃PO₄ / Dioxane | Good |

| 4 | 5-Bromo-1,3-dimethyluracil | Pd(dppf)Cl₂ | Cs₂CO₃ / DMF-H₂O | Good |

Beyond simple substitution reactions, (6-Fluoro-1-benzofuran-2-yl)boronic acid can participate in more complex transformations. A notable example is the palladium-catalyzed intermolecular asymmetric dearomatization of indoles. nih.gov In this process, the boronic acid, in conjunction with an aryl diazonium salt, engages in a three-component cross-coupling reaction with an indole substrate. This method allows for the stereoselective conversion of the planar indole ring into a three-dimensional indoline skeleton, constructing two contiguous stereocenters with high regio-, diastereo-, and enantioselectivity. nih.gov This transformation highlights the ability of the boronic acid to act as a potent arylating agent for the functionalization of electron-rich heteroaromatic systems, enabling the synthesis of complex chiral molecules. nih.gov Similar reactivity can be extended to other heteroaromatics like benzofurans themselves. nih.gov

When coupling with substrates bearing multiple halogen atoms (polyhalides), achieving selective reaction at a single site is a significant challenge. The outcome is governed by a combination of factors including the nature of the halogen, the electronic and steric environment of the reaction site, and the chosen catalytic system. nih.govrsc.org

Chemoselectivity : In substrates containing different halogens, the selectivity typically follows the bond dissociation energy, with the C-I bond reacting preferentially over C-Br, and C-Br over C-Cl. However, this intrinsic reactivity can be overridden by the electronic properties of the ring system or the choice of catalyst. For instance, in some quinoline systems, a C-Cl bond at a more electrophilic position can react in preference to a C-Br bond elsewhere on the molecule. nih.gov

Regioselectivity : In substrates with identical halogens at different positions, selectivity is dictated by the relative electrophilicity of the carbon atoms and steric hindrance. nih.gov For polyhalogenated pyridines, reaction often occurs selectively at the most electrophilic and sterically accessible position, such as C2 or C6. nih.gov The choice of palladium catalyst and ligand can be decisive in controlling the site of reaction. For example, the coupling of 2-chloro-6-bromoquinoline can be directed to either the C6 position using Pd(dppf)Cl₂ or the C2 position using Pd(PPh₃)₄. nih.gov This tunability is crucial for the strategic synthesis of complex substituted heterocycles.

The success and outcome of the Suzuki-Miyaura coupling are highly dependent on the careful selection of the catalytic system components.

Ligands : The ligand stabilizes the palladium center and modulates its reactivity. For coupling with challenging substrates like aryl chlorides or electron-deficient heteroarylboronic acids, sterically bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to promote the oxidative addition and reductive elimination steps. nih.govfrontiersin.org

Bases : A base is essential for the activation of the boronic acid. It facilitates the formation of a more nucleophilic borate (B1201080) anion [RB(OH)₃]⁻, which is believed to be the active species in the transmetalation step. researchgate.net The choice of base can significantly impact reaction efficiency. Common inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are widely used. researchgate.netscispace.com The strength and nature of the base can influence selectivity, with weaker bases sometimes favoring the reaction of boronic acids with lower pKa values in competitive scenarios. researchgate.net

Solvents : The solvent system affects the solubility of reagents and the stability of catalytic intermediates. Biphasic systems, such as toluene (B28343)/water or dioxane/water, are common. Anhydrous conditions are sometimes preferred for coupling electron-rich boronic acids, whereas aqueous conditions are often beneficial for reactions involving electron-poor arylboronic acids or alkenylboronic acids. scispace.com

Suzuki-Miyaura Cross-Coupling of (6-Fluoro-1-benzofuran-2-yl)boronic Acid

Nickel-Catalyzed Transformations

While palladium catalysts are dominant, nickel-based systems offer a cost-effective and powerful alternative, often exhibiting unique reactivity. nih.gov A significant application in the context of fluorinated benzofurans is the nickel-catalyzed activation of aromatic C–F bonds. beilstein-journals.orgbeilstein-archives.org Although the C–F bond is the strongest carbon-halogen bond, nickel catalysts can facilitate its cleavage under mild conditions, enabling defluorinative cross-coupling. beilstein-journals.orgnih.gov

This reactivity is particularly relevant to the (6-Fluoro-1-benzofuran-2-yl)boronic acid scaffold, suggesting that under nickel catalysis, the C-F bond at the 6-position could potentially be targeted for functionalization. However, a more studied reaction involves the coupling of 2-fluorobenzofurans with arylboronic acids. beilstein-journals.orgresearchgate.net The proposed mechanism involves the formation of a nickelacyclopropane intermediate, which facilitates β-fluorine elimination and subsequent transmetalation with the boronic acid. beilstein-journals.orgnih.gov

This unique reactivity allows for orthogonal coupling strategies. For example, a substrate containing both a C–Br and a C–F bond on the benzofuran (B130515) ring can be selectively functionalized. A palladium catalyst will couple an arylboronic acid at the C–Br position while leaving the C–F bond intact. nih.gov The resulting product can then undergo a subsequent nickel-catalyzed defluorinative arylation at the C–F position with a different boronic acid, allowing for the controlled synthesis of 2,5-diarylbenzofurans. nih.gov

Table 2: Nickel-Catalyzed Defluorinative Coupling of 2-Fluorobenzofurans with Arylboronic Acids

| Entry | 2-Fluorobenzofuran Substrate | Arylboronic Acid | Catalyst System | Base/Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Fluorobenzofuran | Phenylboronic acid | Ni(cod)₂ / PCy₃ | K₂CO₃ / Toluene | 96 |

| 2 | 2-Fluoronaphtho[2,1-b]furan | m-Tolylboronic acid | Ni(cod)₂ / PCy₃ / cod | K₂CO₃ / Toluene | 98 |

| 3 | 2-Fluoro-5-(4-(trifluoromethyl)phenyl)benzofuran | Phenylboronic acid | Ni(cod)₂ / PCy₃ | K₂CO₃ / Toluene | 81 |

| 4 | 2-Fluorobenzofuran | 4-(tert-Butyl)phenylboronic acid | Ni(cod)₂ / PCy₃ | K₂CO₃ / Toluene | 93 |

Data derived from studies on similar 2-fluorobenzofuran systems. beilstein-journals.orgnih.govresearchgate.net

Sulfination of (Hetero)aryl Boronic Acids

The synthesis of aryl sulfinates from boronic acids is a pivotal transformation, as the resulting sulfinates are versatile intermediates for producing sulfones, sulfonamides, and other sulfur-containing compounds. The reaction involves the insertion of sulfur dioxide (SO₂) into the carbon-boron bond. A common and practical source of SO₂ for this reaction is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), known as DABSO.

Recent advancements have established nickel(II) catalysis as a highly effective method for the sulfination of a broad range of (hetero)aryl boronic acids. acs.orgresearchgate.net In a typical procedure, the boronic acid is reacted with DABSO in the presence of a nickel catalyst, such as NiBr₂·(glyme), a phenanthroline ligand, and a base. acs.org This redox-neutral process efficiently converts the boronic acid to its corresponding sulfinate salt. acs.org While specific studies on (6-Fluoro-1-benzofuran-2-yl)boronic acid are not detailed, its electron-poor heterocyclic structure suggests it would be a suitable substrate for this transformation, which is known to be effective for challenging boronic acids. acs.orgresearchgate.net

Scope and Limitations with Electron-Poor and Heterocyclic Boronic Acids

The scope of sulfination reactions has historically been a significant challenge, particularly when dealing with electron-poor and heterocyclic boronic acids. Early methods, often relying on palladium catalysis, showed limited success with these substrates, frequently resulting in low yields or complete reaction failure. acs.org The electron-withdrawing nature of substituents like fluorine or the presence of heteroatoms can deactivate the boronic acid towards the catalytic cycle.

However, the development of nickel(II)-catalyzed systems has dramatically expanded the scope of this reaction. acs.orgresearchgate.net This methodology demonstrates excellent tolerance for a wide array of pharmaceutically relevant and electronically diverse (hetero)aryl boronic acids. researchgate.netsemanticscholar.org The robustness of the Ni(II) system allows for the efficient conversion of substrates that were previously considered problematic. Given that (6-Fluoro-1-benzofuran-2-yl)boronic acid is both a heterocyclic and an electron-poor boronic acid, it falls squarely into the class of substrates for which this modern nickel-catalyzed approach is most advantageous. acs.org

Table 1: Representative Yields for Ni(II)-Catalyzed Sulfination of Various Boronic Acids This table presents data for compounds structurally analogous to (6-Fluoro-1-benzofuran-2-yl)boronic acid to illustrate the reaction's scope.

| Boronic Acid Substrate | Yield (%) |

| 4-Fluorophenylboronic acid | 92% |

| 4-(Trifluoromethyl)phenylboronic acid | 89% |

| Pyridine-3-boronic acid | 85% |

| Thiophene-2-boronic acid | 95% |

Data sourced from studies on Ni(II)-catalyzed sulfination. acs.org

Copper-Catalyzed Transformations

Copper catalysis provides a powerful platform for various transformations of organoboronic acids, offering alternatives to more common palladium-catalyzed reactions.

Conversion of Aryl/Heteroaryl Boronic Acids to Azides

Aryl and heteroaryl azides are valuable synthetic intermediates, notably for the construction of 1,2,3-triazoles via cycloaddition reactions. A mild and efficient method for their synthesis involves the copper(II)-catalyzed conversion of the corresponding boronic acids. nih.govnih.gov This reaction typically employs copper(II) acetate (B1210297) as the catalyst and sodium azide as the azide source, often in a protic solvent like methanol. organic-chemistry.org

The reaction demonstrates broad functional group tolerance and is effective for boronic acids bearing both electron-donating and electron-withdrawing substituents. nih.govorganic-chemistry.org The yields for electron-deficient arylboronic acids are generally high. For instance, 4-cyanophenylboronic acid can be converted to the corresponding azide in excellent yield. nih.gov Heterocyclic substrates, including pyridine and quinoline derivatives, are also viable, although they sometimes result in more moderate yields. organic-chemistry.org Based on these findings, (6-Fluoro-1-benzofuran-2-yl)boronic acid is an expectedly competent substrate for this transformation, with its electron-withdrawing fluoro group potentially facilitating the reaction.

Table 2: Copper-Catalyzed Azidation of Representative Boronic Acids

| Boronic Acid Substrate | Solvent | Yield (%) |

| Phenylboronic acid | Methanol | 98% |

| 4-Methoxyphenylboronic acid | Methanol | 95% |

| 4-Cyanophenylboronic acid | Methanol | 96% |

| 3-Pyridinylboronic acid | Methanol | 42% |

Data sourced from studies on copper-catalyzed azidation. nih.gov

Chan-Lam Type Couplings with N-H Containing Heteroarenes and Anilines

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, most commonly C–N and C–O bonds. wikipedia.orgresearchgate.net This reaction couples an aryl boronic acid with an N-H or O-H containing compound, such as an amine, aniline, or heteroarene. wikipedia.org A key advantage of the Chan-Lam coupling is that it can often be performed at room temperature and open to the air, using a copper catalyst like copper(II) acetate. wikipedia.org

The mechanism is believed to involve the formation of a copper(III)-aryl-amide (or alkoxide) intermediate, which then undergoes reductive elimination to furnish the desired product and a copper(I) species. wikipedia.org The reaction has a broad substrate scope, and heteroaryl boronic acids are effective coupling partners. This makes the Chan-Lam coupling a highly relevant transformation for (6-Fluoro-1-benzofuran-2-yl)boronic acid, enabling its direct linkage to a wide variety of nitrogen-containing heterocycles and anilines to generate complex molecular architectures.

Rhodium-Catalyzed Reactions

Conjugate Addition Reactions of Organoboronic Acids

Rhodium-catalyzed 1,4-conjugate addition (or Michael addition) of organoboronic acids to electron-deficient alkenes is a powerful and versatile method for forming carbon-carbon bonds. researchgate.netthieme-connect.com This reaction typically involves the addition of an aryl- or alkenylboronic acid to an α,β-unsaturated ketone, ester, or other activated olefin. thieme-connect.comresearchgate.net

The catalytic cycle is initiated by the transmetalation of the organic group from the boronic acid to the rhodium(I) catalyst, generating an aryl-rhodium intermediate. thieme-connect.com This species then undergoes insertion of the electron-deficient alkene, followed by hydrolysis (often in aqueous solvent systems) to release the final product and regenerate the active rhodium catalyst. thieme-connect.com The reaction is known for its high efficiency and, with the use of chiral ligands, can be rendered highly enantioselective. researchgate.netthieme-connect.com The scope with respect to the boronic acid is broad, accommodating a wide range of aryl and heteroaryl derivatives. researchgate.net While electron-poor arylboronic acids can sometimes exhibit slower reaction rates due to a less favorable transmetalation step, the reaction is generally robust, making it a viable pathway for the functionalization of substrates using (6-Fluoro-1-benzofuran-2-yl)boronic acid. beilstein-journals.org

Table 3: Rhodium-Catalyzed Conjugate Addition of Phenylboronic Acid to Enones

| Enone Substrate | Ligand | Yield (%) |

| 2-Cyclohexenone | (S)-binap | 99% |

| 2-Cyclopentenone | (S)-binap | 98% |

| Methyl vinyl ketone | dppb | >90% |

Data sourced from studies on rhodium-catalyzed conjugate addition. thieme-connect.com

Stereoselectivity Control in Rh-Catalyzed Processes Involving Boronic Acids

The control of stereoselectivity is a paramount objective in modern organic synthesis, particularly in the construction of chiral molecules with potential applications in pharmaceuticals and materials science. In rhodium-catalyzed cross-coupling reactions involving boronic acids, achieving high levels of stereocontrol, including enantioselectivity and diastereoselectivity, is crucial for the synthesis of complex, three-dimensional structures. While direct studies on the stereoselectivity of (6-Fluoro-1-benzofuran-2-yl)boronic acid in Rh-catalyzed processes are not extensively documented, a wealth of research on analogous arylboronic acids provides a strong foundation for understanding the key parameters that govern stereochemical outcomes.

The stereoselectivity in these reactions is not governed by a single factor but is rather the result of a complex interplay between the substrate, the boronic acid, the chiral ligand coordinated to the rhodium center, and the reaction conditions. The electronic and steric properties of the arylboronic acid, for instance, can significantly influence the diastereoselectivity of the coupling process. Studies have shown that arylboronic acids bearing para-electron-withdrawing groups or ortho-electron-donating groups can impact the diastereoselectivity in Rh(I)-catalyzed tandem conjugate addition-Michael cyclization reactions organic-chemistry.org. In the case of (6-Fluoro-1-benzofuran-2-yl)boronic acid, the fluorine atom at the 6-position introduces an electron-withdrawing effect, which could potentially influence the stereochemical course of a reaction.

Chiral ligands are the cornerstone of enantioselective Rh-catalyzed reactions. The development of novel chiral ligands has enabled highly enantioselective 1,4-addition of arylboronic acids to various acceptors, including nitroalkenes and α,β-unsaturated esters rsc.org. For instance, a rhodium complex with a chiral diene bearing a tertiary butyl amide moiety has been shown to catalyze the asymmetric 1,4-addition of arylboronic acids to nitroalkenes with excellent enantioselectivities rsc.org. Similarly, the use of chiral sulfur-olefin ligands has proven effective in the highly enantioselective 1,2-addition of arylboronic acids to α-ketoesters and α-diketones. The "WingPhos" ligand, which features bulky anthryl groups, has been instrumental in achieving high yields and enantioselectivities in the addition of arylboronic acids to N-heteroaryl ketones by mitigating catalyst deactivation rsc.orgrsc.org.

The choice of the rhodium precursor and additives also plays a critical role. For example, the combination of [(cod)2Rh]BF4 and Ba(OH)2 has been identified as a highly effective catalyst-base system for stereoselective tandem conjugate addition-Michael cyclization reactions organic-chemistry.org. The reaction mechanism and the nature of the intermediates are also central to understanding stereoselectivity. In many Rh-catalyzed asymmetric reactions, the key stereodetermining step involves the migratory insertion of a rhodium-bound aryl group to a coordinated prochiral substrate. The geometry of the transition state during this step, which is dictated by the steric and electronic interactions between the substrate, the aryl group, and the chiral ligand, ultimately determines the stereochemical outcome of the product.

Recent advancements have also focused on the asymmetric coupling of racemic starting materials with boronic acids to generate enantioenriched products. Rhodium-catalyzed asymmetric Suzuki-Miyaura reactions have been successfully employed for the coupling of racemic allyl halides with arylboronic acids, including heteroaromatic derivatives, affording products with high enantiomeric excess springernature.comnih.gov. This demonstrates the potential for creating chiral centers from racemic precursors using rhodium catalysis and boronic acids.

While specific data for (6-Fluoro-1-benzofuran-2-yl)boronic acid is limited, the established principles of stereocontrol in Rh-catalyzed reactions with other arylboronic acids provide a clear roadmap for achieving high stereoselectivity. The judicious selection of chiral ligands, reaction conditions, and an understanding of the electronic and steric properties of the benzofuran moiety will be critical for the successful application of this compound in stereoselective synthesis.

| Factor | Influence on Stereoselectivity | Example Reaction Type | Key Findings |

| Chiral Ligand | The primary source of stereochemical information, creating a chiral environment around the Rh center. | Asymmetric 1,4-addition | Chiral diene ligands can induce high enantioselectivity in the addition of arylboronic acids to nitroalkenes rsc.org. |

| Boronic Acid Structure | Electronic and steric properties can affect the rate and selectivity of the reaction. | Tandem Conjugate Addition-Michael Cyclization | para-electron-withdrawing and ortho-electron-donating groups on the arylboronic acid can influence diastereoselectivity organic-chemistry.org. |

| Reaction Conditions | Temperature, solvent, and additives can impact catalyst activity and selectivity. | Tandem Conjugate Addition-Michael Cyclization | The combination of [(cod)2Rh]BF4 and Ba(OH)2 was found to be optimal for high stereoselectivity organic-chemistry.org. |

| Substrate Structure | The nature of the prochiral substrate is critical in determining the stereochemical outcome. | Asymmetric Suzuki-Miyaura Coupling | Racemic allyl halides can be effectively coupled with arylboronic acids to yield highly enantioenriched products springernature.comnih.gov. |

| Rhodium Precursor | The choice of Rh(I) or Rh(III) precursor can influence the catalytic cycle and selectivity. | Arylation of Diazo Compounds | [RhCl(COD)]2 was identified as a superior catalyst for the chemoselective arylation of diazo compounds organic-chemistry.org. |

Radical Chemistry and Photo Electro Chemical Activation of 6 Fluoro 1 Benzofuran 2 Yl Boronic Acid Derivatives

Mechanisms of Radical Generation from Boronic Acids

The conversion of a stable boronic acid to a highly reactive radical species is a thermodynamically challenging process due to the generally high oxidation potential of the C–B bond. maastrichtuniversity.nl Consequently, various activation strategies have been developed, primarily relying on photo- and electrochemical methods to overcome this energy barrier. These methods facilitate the homolytic cleavage of the carbon-boron bond through distinct but often interrelated electronic transfer mechanisms.

Photo(electro)chemical methods offer a potent tool for activating boronic acids toward radical formation under mild conditions. rsc.org Photoredox catalysis, in particular, has become a prevalent strategy. In this approach, a photocatalyst (such as a metal complex or an organic dye) absorbs visible light to reach an excited state. rsc.org This photoexcited catalyst can then act as a powerful single-electron oxidant, capable of abstracting an electron from a suitable boronic acid derivative, thereby initiating the radical generation cascade. maastrichtuniversity.nl

Alternatively, electrochemical methods can drive radical formation by applying an electric current. digitellinc.comnih.gov In this process, the boronic acid derivative is oxidized directly at the anode, or a mediator is used to facilitate the electron transfer, leading to the same radical intermediate. Both photochemical and electrochemical approaches avoid the need for harsh chemical oxidants and often exhibit high functional group tolerance. rsc.orgnih.gov

The foundational mechanism for the oxidative generation of radicals from boronic acids is Single Electron Transfer (SET). rsc.orgbohrium.com In this process, a single electron is removed from the activated boronic acid species by an oxidant, which can be a photoexcited catalyst or an electrode. nih.govacs.org The resulting radical cation is unstable and undergoes rapid fragmentation, involving the homolytic cleavage of the carbon–boron bond to produce the desired carbon-centered radical and a boron-containing byproduct. rsc.org

The efficiency of the SET process is highly dependent on the oxidation potential of the boronic acid derivative. Arylboronic acids in their neutral form possess high oxidation potentials, making direct oxidation difficult. maastrichtuniversity.nl However, as discussed in subsequent sections, the formation of more electron-rich "ate" complexes significantly lowers this potential, rendering the SET process more favorable. maastrichtuniversity.nlnih.gov

Proton-Coupled Electron Transfer (PCET) represents an alternative mechanistic pathway where an electron and a proton are exchanged simultaneously in a concerted or stepwise manner. acs.orgnih.gov This mechanism is particularly relevant in aqueous or protic media and can circumvent the formation of high-energy charged intermediates that would arise from separate electron or proton transfer steps. researchgate.netnih.gov By avoiding these intermediates, PCET provides a lower-energy pathway for the homolytic activation of chemical bonds. acs.org In the context of boronic acids, water can participate in a PCET process, facilitating the generation of radicals under milder conditions than those required for direct oxidation. researchgate.net This pathway has been demonstrated to be effective for a range of aromatic boronic acids, providing a bio-inspired activation mechanism. researchgate.net

A significant challenge in the radical chemistry of boronic acids is their high oxidation potential. maastrichtuniversity.nlsemanticscholar.org A key strategy to overcome this barrier is the use of activators that convert the boronic acid into a more easily oxidizable form. Water and Lewis bases play a crucial role in this activation.

In aqueous or basic media, a boronic acid exists in equilibrium with its corresponding anionic boronate "ate" complex, R-B(OH)₃⁻. acs.org This tetrahedral species is significantly more electron-rich than the neutral, trigonal planar boronic acid, and consequently has a much lower oxidation potential, making it more susceptible to oxidation via SET. maastrichtuniversity.nlacs.org

Similarly, Lewis bases such as 4-dimethylaminopyridine (B28879) (DMAP) or quinuclidin-3-ol can coordinate to the empty p-orbital of the boron atom. nih.govzendy.iocam.ac.uk This coordination forms a redox-active Lewis base-boronic acid adduct. nih.govresearchgate.net This complex is more readily oxidized than the free boronic acid, enabling radical generation under the influence of a mild photoredox catalyst without the need for strong stoichiometric oxidants. nih.govcam.ac.uk This dual catalytic approach, combining a Lewis base with a photocatalyst, has proven to be a general and effective method for generating both aryl and alkyl radicals from their corresponding boronic acids or esters. nih.govzendy.io

Table 1: Comparison of Oxidation Potentials for Boronic Acid Species This table illustrates the effect of activation on the ease of oxidation for a generic aryl boronic acid. Actual values can vary based on substituents and conditions.

| Boron Species | Structure | Typical Oxidation Potential (vs. SCE) | Activation Method |

|---|---|---|---|

| Aryl Boronic Acid | Ar-B(OH)₂ | High (> +1.5 V) | None |

| Aryl Boronate "Ate" Complex | [Ar-B(OH)₃]⁻ | Moderate (~ +1.0 to +1.2 V) | Addition of Base/Water |

| Lewis Base Adduct | Ar-B(OH)₂·LB | Low (~ +0.8 V) | Addition of Lewis Base (LB) |

The generation of an aryl radical, such as the (6-fluoro-1-benzofuran-2-yl) radical, via photoactivation follows a well-established mechanism. The process is typically initiated by the formation of the more reactive boronate anion, [Ar-B(OH)₃]⁻, in an aqueous solution. acs.orgnih.gov Upon irradiation in the presence of a suitable photocatalyst, the photoexcited catalyst oxidizes this boronate anion via a single electron transfer. acs.org This oxidation event leads to the formation of a transient radical species that rapidly undergoes C–B bond fragmentation to release the highly reactive aryl radical. acs.orgresearchgate.net This phenyl radical mechanism is robust and has been successfully applied to activate prodrugs and conduct various chemical transformations even under low oxygen conditions. nih.govacs.org

Carbon-Carbon Bond Forming Reactions Via Boron-Derived Radicals

Once generated, the (6-fluoro-1-benzofuran-2-yl) radical is a potent intermediate for the formation of new carbon-carbon bonds. researchgate.net These radical reactions offer synthetic pathways that are often complementary to traditional transition-metal-catalyzed cross-coupling reactions. libretexts.orgrsc.org The high reactivity of the aryl radical allows it to engage with a variety of coupling partners.

A common application is the Giese-type addition, where the aryl radical adds to an electron-deficient alkene. maastrichtuniversity.nl This reaction forms a new C-C bond and generates a new carbon-centered radical, which can then be quenched through hydrogen atom transfer or other pathways to yield the final product. pharmacy180.com Another significant application is in Minisci-type reactions for the direct C-H arylation of electron-deficient heterocycles. researchgate.net In this process, the nucleophilic aryl radical adds to a protonated heterocycle, and subsequent oxidation restores aromaticity, resulting in the arylated product. These methods are valued for their ability to forge C-C bonds under mild conditions and tolerate a wide range of functional groups. bohrium.comillinois.edu

Table 2: Examples of C-C Bond Forming Reactions with Boron-Derived Aryl Radicals This table provides representative examples of reactions where aryl radicals generated from boronic acids are used to form new C-C bonds.

| Reaction Type | Radical Precursor | Coupling Partner | Key Conditions | Product Type |

|---|---|---|---|---|

| Giese-type Addition | Aryl Boronic Acid + Lewis Base | Acrylate Ester | Photocatalyst (e.g., Ir-complex), Visible Light | β-Aryl Propanoate |

| Minisci-type Arylation | Aryl Boronic Acid | Protonated Pyridine | AgNO₃ / K₂S₂O₈ | Aryl-substituted Pyridine |

| Arylation of Arenes | Aryl Boronic Acid | Benzene (B151609) | Mn(OAc)₃ | Biphenyl Derivative |

Giese-Type Addition Reactions

Giese-type additions represent a powerful method for C-C bond formation, involving the conjugate addition of a carbon-centered radical to an electron-deficient alkene. While boronic acids are not direct precursors for this reaction in its classical sense, they can be converted into radical species that subsequently participate in such additions. The generation of the aryl radical from (6-fluoro-1-benzofuran-2-yl)boronic acid would typically be achieved through oxidative methods, often involving a photocatalyst.

The general mechanism involves the single-electron oxidation of the boronic acid (or a more reactive boronate complex) to generate the corresponding aryl radical. This radical then adds to a Michael acceptor. The resulting radical intermediate is subsequently reduced and protonated to yield the final product.

Table 1: Hypothetical Giese-Type Addition with (6-Fluoro-1-benzofuran-2-yl) Radical

| Michael Acceptor | Radical Precursor | Expected Product | Potential Yield (%) |

| Methyl acrylate | (6-Fluoro-1-benzofuran-2-yl)boronic acid | Methyl 3-(6-fluoro-1-benzofuran-2-yl)propanoate | Moderate to Good |

| Acrylonitrile | (6-Fluoro-1-benzofuran-2-yl)boronic acid | 3-(6-Fluoro-1-benzofuran-2-yl)propanenitrile | Moderate to Good |

| Methyl vinyl ketone | (6-Fluoro-1-benzofuran-2-yl)boronic acid | 4-(6-Fluoro-1-benzofuran-2-yl)butan-2-one | Moderate |

Petasis Reaction Variants with Radical Intermediates

The Petasis reaction is a multicomponent reaction between an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.orgorganic-chemistry.org While the classical Petasis reaction proceeds through a non-radical mechanism involving a boronate intermediate, recent advancements have explored photoredox-catalyzed variants that proceed via radical intermediates. researchgate.net These radical-based pathways expand the scope of the Petasis reaction, particularly to alkylboronic acids.

In a hypothetical radical Petasis reaction involving (6-fluoro-1-benzofuran-2-yl)boronic acid, a photocatalyst would generate the 6-fluoro-1-benzofuran-2-yl radical. This radical could then be trapped by an iminium ion, formed in situ from the condensation of an amine and a carbonyl compound, to yield the desired product after a reduction step. This approach would offer an alternative to the traditional nucleophilic addition mechanism.

Minisci Alkylation Protocols

The Minisci reaction is a radical-based method for the alkylation or acylation of electron-deficient heterocycles. nih.gov Boronic acids have emerged as effective radical precursors for Minisci-type reactions, offering a milder and more functional group tolerant alternative to traditional radical generating methods. researchgate.netrsc.orgrsc.org

In this context, (6-fluoro-1-benzofuran-2-yl)boronic acid can serve as a source of the 6-fluoro-1-benzofuran-2-yl radical. This radical would then add to a protonated electron-deficient N-heterocycle (e.g., pyridine, quinoline) at the positions with the highest spin density (typically C2 or C4). Subsequent oxidation and deprotonation would lead to the arylated heterocycle. Silver or photocatalytic methods are commonly employed to facilitate the generation of the aryl radical from the boronic acid. nih.gov

Table 2: Potential Minisci Alkylation of N-Heterocycles with (6-Fluoro-1-benzofuran-2-yl)boronic acid

| N-Heterocycle | Radical Precursor | Expected Product(s) |

| Pyridine | (6-Fluoro-1-benzofuran-2-yl)boronic acid | 2-(6-Fluoro-1-benzofuran-2-yl)pyridine, 4-(6-Fluoro-1-benzofuran-2-yl)pyridine |

| Lepidine | (6-Fluoro-1-benzofuran-2-yl)boronic acid | 2-(6-Fluoro-1-benzofuran-2-yl)lepidine |

| Isoquinoline | (6-Fluoro-1-benzofuran-2-yl)boronic acid | 1-(6-Fluoro-1-benzofuran-2-yl)isoquinoline |

Note: Regioisomeric ratios would depend on the specific reaction conditions and the electronic properties of the heterocycle.

Photoinduced Deborylative C-C Bond Formations

Photoinduced deborylative cross-coupling has become a prominent strategy for C-C bond formation due to its mild reaction conditions and broad substrate scope. This approach utilizes a photocatalyst to generate an aryl radical from an arylboronic acid, which can then engage in various coupling reactions.

For (6-fluoro-1-benzofuran-2-yl)boronic acid, visible-light photoredox catalysis could be employed to generate the 6-fluoro-1-benzofuran-2-yl radical. This radical could then be used in couplings with other aromatic or heteroaromatic systems, or in additions to π-systems. The reaction is typically initiated by the single-electron transfer from a boronate complex (formed from the boronic acid and a base) to the excited state of a photocatalyst.

Intramolecular Hydroacylation of Alkenes via Acyl-Radical Precursors

While this section specifically mentions acyl-radical precursors, boronic acids themselves are not direct precursors to acyl radicals. However, recent methodologies have shown that carboxylic acids can be activated by boronic acids under photoredox conditions to generate acyl radicals for intramolecular hydroacylation of olefins. kyoto-u.ac.jp In such a scenario, a carboxylic acid containing an alkene moiety would be the primary substrate, and a boronic acid would act as a co-catalyst to facilitate the formation of a redox-active "ate" complex with the carboxylic acid. kyoto-u.ac.jp

Therefore, the role of a derivative of (6-fluoro-1-benzofuran-2-yl)boronic acid in this context would likely be as the catalytic activator rather than the source of the acyl radical itself. This dual-catalyst system enables the conversion of carboxylic acids into cyclic ketones under mild, visible-light-driven conditions. kyoto-u.ac.jp

Emerging Methodologies and Sustainable Approaches in 6 Fluoro 1 Benzofuran 2 Yl Boronic Acid Chemistry

Continuous-Flow Chemistry Applications for Enhanced Efficiency and Scalability

Continuous-flow chemistry has emerged as a powerful technology to address the limitations of traditional batch processing, offering significant advantages for the synthesis of boronic acids and their derivatives. organic-chemistry.org The application of flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved reaction yields, higher purity, and enhanced safety, particularly when handling reactive intermediates like organolithium species. organic-chemistry.org

While specific literature on the continuous-flow synthesis of (6-Fluoro-1-benzofuran-2-yl)boronic acid is not extensively detailed, the principles have been demonstrated for a wide range of boronic acids. organic-chemistry.org A key application is the bromine-lithium exchange reaction followed by borylation. nih.gov In a typical flow setup, an aryl bromide is mixed with an organolithium reagent (e.g., n-BuLi) in a microreactor for a very short residence time, often less than a second, to generate the aryllithium intermediate. This is immediately quenched with a borate (B1201080) ester (e.g., triisopropyl borate) in a subsequent mixer, followed by acidic workup to yield the boronic acid. organic-chemistry.orgnih.gov This rapid sequence minimizes side reactions and allows for safe handling of otherwise hazardous reagents at a multigram scale. organic-chemistry.org The use of flow reactors can also facilitate fluoroalkylations, a critical aspect for fluorinated compounds, by enabling better control over reactions involving fluorinated greenhouse gases. rsc.org

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis for Boronic Acids

| Feature | Batch Synthesis | Continuous-Flow Synthesis |

|---|---|---|

| Scalability | Challenging due to heat/mass transfer issues | Readily scalable by extending operation time |

| Safety | Handling of hazardous reagents (e.g., organolithiums) at large scale is risky | Small reactor volumes minimize risk; unstable intermediates are generated and consumed in situ |

| Reaction Time | Often hours | Can be reduced to seconds or minutes organic-chemistry.org |

| Process Control | Difficult to maintain precise control over temperature and mixing | Excellent control over reaction parameters, leading to higher reproducibility |

| Product Purity | Often requires extensive purification | Generally higher purity, reducing downstream processing |

The efficiency and scalability offered by flow chemistry make it an attractive strategy for the industrial production of (6-Fluoro-1-benzofuran-2-yl)boronic acid and other valuable organoboron compounds. thieme-connect.de

Development of Novel Catalytic Systems and Ligands for Boronic Acid Transformations

The utility of (6-Fluoro-1-benzofuran-2-yl)boronic acid lies in its ability to participate in carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. amerigoscientific.com Research in this area is focused on developing novel catalysts and ligands that improve reaction efficiency, expand substrate scope, and operate under milder conditions.

Palladium-Based Catalysts: Palladium remains the most widely used metal for catalyzing reactions with benzofuran (B130515) boronic acids. nih.gov Systems like palladium acetate (B1210297) (Pd(OAc)₂) or Pd(dppf)Cl₂ are commonly employed. nih.govnih.gov The choice of ligand is crucial for the success of the coupling reaction. Bipyridine (bpy) has been used as a ligand in the synthesis of benzoyl-substituted benzofurans from aryl boronic acids. nih.gov For challenging couplings, more sophisticated phosphine (B1218219) ligands such as RuPhos have been shown to be effective, particularly in activating sulfonyl fluorides for cross-coupling with boronic acids. nih.gov

Copper-Based Catalysts: Copper catalysts, often used as co-catalysts with palladium in reactions like the Sonogashira coupling, have also been employed for benzofuran synthesis. acs.org Copper iodide (CuI) can promote domino reactions involving hydration and intramolecular annulation to afford benzofuran scaffolds. nih.gov

Lewis and Brønsted Acid Catalysis: Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂), iron chloride (FeCl₃), and scandium triflate (Sc(OTf)₃) have been utilized to catalyze the synthesis of the benzofuran ring system itself, which is a precursor to the boronic acid. nih.gov Similarly, Brønsted acids like acetic acid can catalyze the formation of the benzofuran skeleton from precursors like benzoquinones. nih.gov

The development of these varied catalytic systems allows for tailored reaction conditions depending on the specific transformation desired, enhancing the synthetic utility of (6-Fluoro-1-benzofuran-2-yl)boronic acid.

Strategies for Broadening Substrate Scope and Functional Group Tolerance in Boronic Acid Reactions

A key goal in synthetic methodology is to develop reactions that are tolerant of a wide array of functional groups, thus minimizing the need for protecting group strategies. Research involving benzofuran boronic acids has focused on expanding the scope of coupling partners in reactions like the Suzuki-Miyaura coupling. researchgate.net

Strategies to broaden substrate scope often involve careful selection and optimization of the catalytic system. For instance, in Suzuki-Miyaura reactions, different conditions may be required for electron-rich versus electron-poor boronic acids or their coupling partners. nih.govresearchgate.net Anhydrous conditions in solvents like toluene (B28343) have been found to be superior for coupling with electron-rich boronic acids, while aqueous solvent systems are often better for electron-poor partners. researchgate.net

The inherent stability of boronic acids contributes to their broad functional group compatibility. wiley-vch.de However, challenges can arise with sterically hindered substrates or those containing sensitive functionalities. The development of highly active palladium catalysts with bulky, electron-rich phosphine ligands has been instrumental in overcoming some of these limitations, allowing for the coupling of previously unreactive partners. Furthermore, mild reaction conditions, such as using weaker bases (e.g., phosphates instead of hydroxides) and lower temperatures, can help preserve sensitive functional groups on either the benzofuran boronic acid or its coupling partner. nih.govresearchgate.net

Divergent Synthesis Strategies Utilizing (Fluoro-)Benzofuran Boronic Acid Precursors

(6-Fluoro-1-benzofuran-2-yl)boronic acid is an ideal precursor for divergent synthesis, a strategy that enables the rapid generation of a library of structurally related compounds from a common intermediate. acs.org This approach is highly valuable in drug discovery for structure-activity relationship (SAR) studies.

Starting from a (fluoro-)benzofuran boronic acid, a wide variety of derivatives can be accessed through a small number of synthetic steps. A primary application is the Suzuki-Miyaura coupling with a diverse set of aryl or heteroaryl halides, leading to a library of 2-arylbenzofuran derivatives. acs.org These products can possess different electronic and steric properties based on the choice of the coupling partner.

Further diversification can be achieved by performing subsequent reactions on the coupled products. For example, if the initial benzofuran boronic acid contains an ester group, this can be hydrolyzed to the corresponding carboxylic acid after the coupling reaction. acs.org This introduces a new functional handle that can be used for further modifications, such as amide bond formation, thereby expanding the chemical space accessible from the original boronic acid precursor. This strategy allows for the systematic exploration of how different substituents on the benzofuran scaffold affect biological activity. acs.orgrsc.org

Mild Reaction Conditions and Green Chemistry Principles in Boronic Acid Synthesis and Application

Adherence to green chemistry principles is increasingly important in modern organic synthesis. researchgate.net This involves designing processes that reduce waste, use less hazardous substances, and improve energy efficiency. nih.gov

Mild Reaction Conditions: The synthesis and application of (6-Fluoro-1-benzofuran-2-yl)boronic acid can incorporate several green chemistry aspects. For instance, biocatalytic methods using enzymes or whole-cell systems can produce benzofuran precursors under mild, aqueous conditions, representing a green alternative to traditional synthesis. researchgate.net In coupling reactions, the development of catalysts that are active at lower temperatures reduces energy consumption. nih.gov

Atom Economy and Waste Reduction: Multicomponent reactions (MCRs) are inherently green as they combine three or more reactants in a single step to form a product that contains most or all of the atoms of the starting materials. nih.gov While not directly forming the boronic acid, MCRs for creating the benzofuran core can be a sustainable approach. The Suzuki-Miyaura reaction itself is considered relatively green due to its high atom economy and the generation of non-toxic boric acid as the primary byproduct. wiley-vch.de

Safer Solvents and Reagents: A key principle of green chemistry is the use of safer solvents. nih.gov Efforts in boronic acid chemistry include replacing traditional volatile organic compounds (VOCs) with greener alternatives like ethanol (B145695) or water. nih.govnih.gov Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy usage compared to conventional heating. nih.govnih.gov

By integrating these principles, the lifecycle of (6-Fluoro-1-benzofuran-2-yl)boronic acid, from its synthesis to its application, can be made more sustainable and environmentally friendly.

Q & A

Basic Questions

Q. What are the primary synthetic routes and characterization methods for (6-Fluoro-1-benzofuran-2-yl)boronic acid?

- Synthesis : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging boronic acids' role as key intermediates. Fluorinated benzofuran derivatives may require halogenation followed by palladium-catalyzed coupling with boronic esters.

- Characterization :

- NMR Spectroscopy : and NMR are critical for confirming boronic acid functionality and fluorine substitution. pH-dependent NMR shifts (e.g., from 9.08 ppm at low pH to 30.1 ppm at high pH) help assess protonation states .

- Mass Spectrometry (MS) : MALDI-MS requires derivatization (e.g., with pinacol or 2,5-dihydroxybenzoic acid) to prevent boroxine formation, enabling accurate molecular weight determination .

Q. How do structural and environmental factors influence the diol-binding affinity of (6-Fluoro-1-benzofuran-2-yl)boronic acid?

- Key Factors :

- pH : Boronic acids bind diols optimally at alkaline pH (e.g., >7.4), where the trigonal boronate form dominates.

- Electron-withdrawing groups : The fluorine substituent enhances Lewis acidity, increasing binding affinity for diols.

- Diol geometry : Five-membered cyclic diols (e.g., fructose) bind more strongly than linear or six-membered diols (e.g., glucose) due to favorable stereoelectronics .

- Thermodynamic Trends : Binding constants () follow the order: D-fructose > D-tagatose > D-mannose > D-glucose .

Advanced Research Questions

Q. How can the kinetics of (6-Fluoro-1-benzofuran-2-yl)boronic acid binding to diols be experimentally determined?

- Methodology : Stopped-flow fluorescence or UV-Vis spectroscopy is used to measure association () and dissociation () rates. For example:

- values for sugars: D-fructose (3.2 × 10 Ms), D-glucose (1.1 × 10 Ms) .

- Data Interpretation : The rate dominates binding affinity (), suggesting rapid equilibrium establishment in sensor applications .

Q. What strategies mitigate boroxine interference in mass spectrometric analysis of (6-Fluoro-1-benzofuran-2-yl)boronic acid?

- Derivatization : Pre-treatment with diols (e.g., pinacol) forms stable boronic esters, preventing dehydration/trimerization.

- MALDI-MS Optimization : Use 2,5-dihydroxybenzoic acid (DHB) as a matrix, enabling in situ esterification and enhanced ionization .

- Example Protocol :

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | Pinacol (1:3 molar ratio) | Boroxine suppression |

| 2 | DHB matrix (20 mg/mL) | On-plate derivatization |

Q. How can (6-Fluoro-1-benzofuran-2-yl)boronic acid be leveraged in enzyme inhibitor design?

- Mechanism : Boronic acids form reversible covalent bonds with catalytic serine residues (e.g., proteases).

- Rational Design :

- Substrate mimicry : Modify the benzofuran scaffold to mimic natural enzyme substrates.

- Computational docking : Predict binding modes using software like AutoDock or Schrödinger .

- Case Study : Boronic acid-based inhibitors (e.g., bortezomib) target the 20S proteasome, demonstrating anticancer activity .

Q. How can selectivity for glycoproteins be enhanced in boronic acid-based sensors?

- Surface Engineering : Immobilize the boronic acid on polymers (e.g., poly-nordihydroguaiaretic acid) to filter nonspecific interactions .

- Buffer Optimization : Use high-pH borate buffers (pH 8.5–9.0) to weaken secondary interactions with non-glycosylated proteins .

- Key Finding : SPR studies show that AECPBA surfaces selectively capture glycoproteins (e.g., RNase B) over non-glycosylated analogs (e.g., RNase A) .

Q. What structural modifications enable (6-Fluoro-1-benzofuran-2-yl)boronic acid to bind six-membered pyranose diols?

- Strategies :

- Introduce electron-deficient aromatic rings to enhance Lewis acidity.

- Conformational pre-organization via intramolecular H-bonding (e.g., ortho-aminomethyl groups) stabilizes the boronate-diol complex .

Q. How does thermal stability impact the application of (6-Fluoro-1-benzofuran-2-yl)boronic acid in high-temperature processes?

- Analysis : Thermogravimetric analysis (TGA) reveals decomposition onset temperatures. For example:

- Pyrene-1-boronic acid: Stable up to 600°C .

- Design Insight : Fluorination and aromatic conjugation improve thermal stability by reducing oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.